2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone is a fluorinated organic compound with the molecular formula C8H10F3NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone typically involves the reaction of a cyclopentenone derivative with a trifluoromethylating agent in the presence of a suitable catalyst. One common method includes the use of trifluoroacetic anhydride and a base such as triethylamine to introduce the trifluoromethyl group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone
- 1-Trifluoroacetyl piperidine
- ®-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone stands out due to its unique cyclopentenyl ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10F3NO |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C8H10F3NO/c1-12-6-4-2-3-5(6)7(13)8(9,10)11/h12H,2-4H2,1H3 |
InChI Key |
HXWDEMXXIZGPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(CCC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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